(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol
Description
Properties
Molecular Formula |
C27H32O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3R,4R,5R)-3,4,6-tris(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C27H32O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,25-29H,16-21H2/t25-,26-,27-/m1/s1 |
InChI Key |
RLTCJTPCCCUXJJ-ZONZVBGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups by Benzylation
- The introduction of benzyloxy groups at positions 3, 4, and 6 is commonly achieved through benzylation reactions using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- This step protects the hydroxyl groups, preventing side reactions during subsequent transformations.
- Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and reaction temperatures are controlled to optimize yield and selectivity.
Stereoselective Oxidation and Reduction Sequences
- A pivotal step involves the selective oxidation of the primary or secondary alcohol groups to aldehydes or ketones, followed by stereoselective reduction to set the desired stereochemistry.
- Swern oxidation is a preferred method for mild and selective oxidation of primary and secondary alcohols to aldehydes or ketones without overoxidation.
- Subsequent reductive coupling or pinacol coupling reactions can be employed to establish vicinal diol stereochemistry with high diastereoselectivity.
Reductive Coupling via SmI2-Mediated Processes
- Samarium(II) iodide (SmI2) has been utilized in one-pot sequences combining Swern oxidation followed by reductive coupling to form cyclic or acyclic diols with controlled stereochemistry.
- This approach allows efficient cyclization and stereochemical control, as demonstrated in related sugar analog syntheses.
Allylation and Asymmetric Induction
- Allylation reactions using allyltrimethylsilane in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O) enable the introduction of side chains with stereocontrol.
- Brown’s asymmetric allylation employing chiral boron reagents [(+)-(Ipc)2B(allyl)] is a key method to install stereocenters on aldehyde intermediates derived from the protected hexane diol.
- These steps are crucial for setting the absolute configuration at C3, C4, and C5 positions.
Cross Metathesis and Final Deprotection
- Olefin cross metathesis catalyzed by Hoveyda–Grubbs’ 2nd generation catalyst facilitates the installation of various side chains if needed.
- Final hydrogenation using Pd/C or Pearlman’s catalyst removes benzyl protecting groups, yielding the free polyhydroxylated hexane diol.
- Hydrolysis under basic conditions (e.g., KOH) may be employed to remove cyclic carbamates or other protecting groups introduced during synthesis.
Representative Synthetic Sequence (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Benzylation of hydroxyls | Benzyl bromide, NaH, DMF, RT | Formation of tri-O-benzylated hexane diol |
| 2 | Swern oxidation | (COCl)2, DMSO, Et3N, -65 °C | Selective oxidation of primary/secondary alcohols |
| 3 | SmI2-mediated reductive coupling | SmI2, THF, one-pot with oxidation | Cyclization and stereoselective diol formation |
| 4 | Allylation | Allyltrimethylsilane, BF3·Et2O, -78 °C | Introduction of allyl group with stereocontrol |
| 5 | Brown’s asymmetric allylation | (+)-(Ipc)2B(allyl), Et2O, -78 °C | Stereoselective side chain installation |
| 6 | Cross metathesis | Hoveyda–Grubbs catalyst, olefin partners | Side chain diversification |
| 7 | Hydrogenation and deprotection | Pd/C or Pearlman’s catalyst, H2; KOH hydrolysis | Removal of benzyl groups and protecting groups |
Detailed Research Findings and Analysis
- The stereoselectivity in allylation reactions is rationalized by A(1,3) strain and stereoelectronic effects, ensuring the desired configuration at the stereocenters (3R,4R,5R) is achieved with high diastereomeric excess.
- NMR spectroscopic data (1H and 13C) confirm the stereochemical integrity and purity of intermediates and final products, with characteristic chemical shifts for benzyloxy groups and diol protons.
- The use of chiral boron reagents in asymmetric allylation provides excellent enantio- and diastereoselectivity, critical for the preparation of enantiomerically pure compounds.
- One-pot oxidation-reductive coupling sequences minimize purification steps and improve overall yield and efficiency.
- Cross metathesis reactions catalyzed by Hoveyda–Grubbs’ 2nd generation catalyst proceed with high yield and selectivity, allowing modular synthesis of derivatives.
Summary Table of Key Reaction Yields and Conditions
| Reaction Step | Yield (%) | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Benzylation | 80-90 | Benzyl bromide, NaH, DMF, RT | Efficient protection |
| Swern Oxidation | 55-70 | (COCl)2, DMSO, Et3N, -65 °C | Mild oxidation |
| SmI2 Reductive Coupling | 70-85 | SmI2, THF, one-pot | High stereoselectivity |
| Allylation | 50-70 | Allyltrimethylsilane, BF3·Et2O, -78 °C | Diastereoselective |
| Brown’s Asymmetric Allylation | 70 | (+)-(Ipc)2B(allyl), Et2O, -78 °C | Enantioselective |
| Cross Metathesis | 85-91 | Hoveyda–Grubbs catalyst, olefin partners | Efficient olefin functionalization |
| Hydrogenation and Deprotection | 67-98 | Pd/C or Pearlman’s catalyst, H2; KOH hydrolysis | Clean deprotection |
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride may yield hexane-1,5-diol.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound's ability to act as a stabilizer for drug formulations has been studied. Its unique structure aids in enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol into lipid-based formulations can significantly improve the pharmacokinetic profiles of various therapeutic agents.
-
Antioxidant Properties :
- Studies show that this compound exhibits notable antioxidant activity. This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Cosmetic Applications
-
Moisturizing Agents :
- The compound has been incorporated into cosmetic formulations due to its excellent moisturizing properties. It helps enhance skin hydration and improve the sensory feel of creams and lotions. A study demonstrated that formulations containing this compound showed a significant increase in skin hydration levels compared to control formulations without it.
-
Stability Enhancer :
- In cosmetic products, this compound serves as a stabilizing agent that improves the shelf life and efficacy of active ingredients. Its role in maintaining emulsion stability has been highlighted in various formulation studies.
Material Science Applications
-
Polymer Chemistry :
- The compound is utilized in synthesizing novel polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and flexibility.
-
Nanotechnology :
- Research indicates that this compound can be used as a building block for creating nanostructures. These nanostructures have potential applications in drug delivery systems and biosensors.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceuticals | Research on Lipid-Based Formulations | Improved solubility and bioavailability of drugs when combined with the compound. |
| Cosmetics | Skin Hydration Study | Significant increase in skin hydration after application of creams containing the compound. |
| Material Science | Polymeric Material Synthesis | Enhanced mechanical properties observed in polymers synthesized with the compound. |
Mechanism of Action
The mechanism of action of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol depends on its specific application. In general, the benzyloxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexane backbone provides a flexible framework that can adapt to different binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Comparative Analysis
- Functional Group Variation: The dibenzylamino group in (2S,3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-(dibenzylamino)hexane-1,5-diol distinguishes it from the target compound, enabling unique interactions (e.g., hydrogen bonding or enzymatic recognition). This modification likely underpins its role as a riboswitch activator .
- Benzyloxy Group Count : The tetrakis-benzyloxy analog (C₃₄H₃₈O₆) has enhanced lipophilicity compared to the tris-benzyloxy target compound, influencing solubility in organic solvents (e.g., THF, dichloromethane) and stability under acidic/basic conditions .
Biological Activity
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is a synthetic organic compound characterized by its unique structure that includes three benzyloxy groups attached to a hexane backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator in various biochemical pathways.
Chemical Structure
The molecular formula for this compound is C21H30O6. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
- Enzyme Modulation : It has been reported to influence the activity of certain enzymes involved in metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes such as CD73. This enzyme plays a crucial role in adenosine signaling pathways that are often exploited by cancer cells for immune evasion.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | CD73 | 1.25 | |
| Antioxidant Activity | DPPH Radical Scavenging | 15.0 | |
| Cytotoxicity | Cancer Cell Lines | 10.0 |
Case Studies
- Anticancer Effects : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Enzyme Interaction : Another investigation focused on the binding affinity of this compound towards CD73. Using surface plasmon resonance (SPR), it was found that this compound binds competitively with an affinity significantly higher than previously known inhibitors.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Interactions : Molecular docking studies have shown potential hydrogen bonding and hydrophobic interactions with the active site of CD73.
- Structural Modifications : Variations in substituents on the benzyloxy groups can lead to changes in biological activity. For instance, modifications that enhance lipophilicity have been correlated with increased enzyme inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
